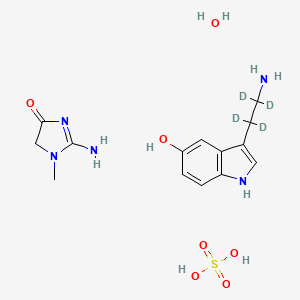
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid is a complex compound that involves chromium in a high oxidation state. This compound is part of a broader class of substances generated from chromium trioxide and its oligomers
Preparation Methods
Chemical Reactions Analysis
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve changes in the oxidation state of chromium and the formation of different chromium-containing species .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a catalyst in various organic reactions, including oxidation and reduction processes . Additionally, it is studied for its potential use in industrial processes, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through redox reactions, where it can either donate or accept electrons . This ability to participate in redox reactions makes it a valuable catalyst in many chemical processes . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparison with Similar Compounds
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid can be compared to other chromium-containing compounds, such as chromic acid and dichromic acid . These compounds share similar chemical properties and reactivity patterns, but this compound is unique due to its specific structure and the presence of pyridine-4-carboxylic acid . This uniqueness gives it distinct advantages in certain applications, particularly in catalysis and materials science .
Properties
Molecular Formula |
C12H12Cr2N2O11 |
|---|---|
Molecular Weight |
464.22 g/mol |
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine-4-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.2H2O.5O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
InChI Key |
WPTCMTDPTWFRSK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.C1=CN=CC=C1C(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)


![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)



